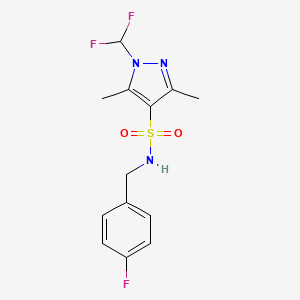![molecular formula C18H18O6 B4692440 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B4692440.png)
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as EDBPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo. Additionally, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is its high yield in synthesis, making it readily available for laboratory experiments. 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has also been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other anti-tumor and anti-inflammatory drugs. However, one limitation of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
Future research on 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione could focus on its potential applications in cancer treatment and other inflammatory diseases. Studies could also investigate the use of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione as a building block for the synthesis of novel materials with unique properties. Further research could also explore the mechanism of action of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research on 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione could lead to the development of novel treatments for cancer and other inflammatory diseases, as well as the synthesis of new materials with unique properties.
Wissenschaftliche Forschungsanwendungen
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer treatment and other inflammatory diseases. In agriculture, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-5-9-22-14-8-7-12(11-15(14)21-6-2)10-13-16(19)23-18(3,4)24-17(13)20/h1,7-8,10-11H,6,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCQVAIVBGHEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4692365.png)
![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4692371.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4692378.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4692389.png)
![1-[oxo(1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B4692405.png)
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4692417.png)
![1-(2-ethoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4692425.png)

![N-[2-(phenylthio)phenyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4692452.png)
![N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4692457.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4692465.png)
![2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4692473.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4692485.png)